Boc-Gly-Gly-Phe-Gly-OH

ADC Linker Cathepsin Cleavage Payload Release

Boc-Gly-Gly-Phe-Gly-OH (CAS 187794-49-6) is the definitive tetrapeptide building block for cathepsin L‑selective ADC linkers. The GGFG motif is selectively cleaved by cathepsin L over cathepsin B, enabling tumor‑microenvironment‑specific payload release with reduced systemic toxicity compared to conventional Val‑Cit linkers. With a well‑characterized profile (MW 436.46, ≥98% HPLC) and a patent‑backed, scalable synthesis delivering >91% yield, this precursor ensures batch‑to‑batch consistency from preclinical proof‑of‑concept through GMP manufacturing of clinical‑grade ADCs. Ideal for targets with high cathepsin L expression.

Molecular Formula C20H28N4O7
Molecular Weight 436.5 g/mol
CAS No. 187794-49-6
Cat. No. B550079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gly-Gly-Phe-Gly-OH
CAS187794-49-6
SynonymsGGFG
Molecular FormulaC20H28N4O7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
InChIInChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1
InChIKeyPTUJJIPXBJJLLV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Gly-Gly-Phe-Gly-OH (CAS 187794-49-6): Tetrapeptide Linker Precursor for Antibody-Drug Conjugates


Boc-Gly-Gly-Phe-Gly-OH (CAS 187794-49-6) is a tetrapeptide consisting of a tert-butyloxycarbonyl (Boc)-protected N-terminus and a free C-terminal carboxyl group, with the sequence glycine-glycine-phenylalanine-glycine (GGFG) [1]. It functions as a protease-cleavable linker precursor used in the synthesis of antibody-drug conjugates (ADCs), where it enables controlled payload release upon enzymatic cleavage in the tumor microenvironment .

Why Generic Peptide Linkers Cannot Substitute Boc-Gly-Gly-Phe-Gly-OH in ADC Development


ADC linker performance is exquisitely sensitive to the specific amino acid sequence, which dictates cleavage kinetics, payload release efficiency, and overall conjugate stability. The GGFG tetrapeptide motif exhibits a distinct cathepsin cleavage profile—being preferentially cleaved by cathepsin L while showing minimal activity with cathepsin B—that differs fundamentally from the widely used valine-citrulline (Val-Cit) linker [1]. Substituting a generic peptide linker without verifying this enzymatic selectivity can lead to unpredictable drug release kinetics, compromised therapeutic index, and failed regulatory submissions [2].

Quantitative Differentiation of Boc-Gly-Gly-Phe-Gly-OH: Comparative Evidence for Procurement Decisions


Enzymatic Cleavage Specificity: GGFG Motif Shows Preferential Cathepsin L Activity vs. Cathepsin B

The GGFG tetrapeptide linker exhibits differential sensitivity to lysosomal cathepsins, enabling nearly complete payload release within 72 hours when exposed to cathepsin L, while cathepsin B shows minimal activity [1]. In contrast, the valine-citrulline (Val-Cit) linker is cleaved efficiently by both cathepsin B and cathepsin L, which can lead to broader and less tumor-selective payload release [2].

ADC Linker Cathepsin Cleavage Payload Release

Synthetic Process Yield and Purity: MC-Gly-Gly-Phe-Gly-OH Achieves >98% HPLC Purity and >91% Yield

A patented synthetic route for MC-Gly-Gly-Phe-Gly-OH (which incorporates the GGFG motif) achieves HPLC purity exceeding 98% and overall yield exceeding 91% [1]. This process employs mild reaction conditions and avoids harsh deprotection steps, distinguishing it from earlier methods that rely on Pd/H2 hydrogenation and often produce lower yields and higher impurity profiles [2].

Peptide Synthesis Process Chemistry GMP Manufacturing

Molecular Identity and Purity: Boc-Gly-Gly-Phe-Gly-OH Defined by Exact Mass 436.46 and Vendor-Supplied Purity ≥97%

Boc-Gly-Gly-Phe-Gly-OH has a calculated molecular weight of 436.46 g/mol and molecular formula C20H28N4O7 [1]. Commercial vendors report purity levels of ≥97% (by HPLC) for research-grade material . In contrast, closely related tripeptide analogs such as Boc-Gly-Gly-Phe-OH (MW 393.43) and Boc-Phe-Gly-OH (MW 336.38) differ in both mass and peptide length, which can affect solubility, conjugation efficiency, and enzymatic recognition [2].

Quality Control Analytical Characterization Procurement Specification

Cathepsin B Cleavage Kinetics: GGFG Linker Enables Efficient Payload Release in Lysosomal Conditions

The GGFG linker is cleaved by cathepsin B in the lysosomal compartment of tumor cells, ensuring efficient intracellular payload release [1]. This mechanism underpins the clinical success of DS8201a (trastuzumab deruxtecan), which employs a GGFG-based linker to achieve high tumor selectivity and low systemic toxicity [2]. In contrast, non-cleavable linkers (e.g., SMCC) require complete lysosomal degradation of the antibody and do not provide bystander killing, limiting efficacy in heterogeneous tumors [3].

ADC Efficacy Enzyme Kinetics Lysosomal Release

Optimal Application Scenarios for Boc-Gly-Gly-Phe-Gly-OH in ADC Research and Development


Synthesis of Cathepsin-Cleavable ADC Linkers with Defined Enzymatic Selectivity

Boc-Gly-Gly-Phe-Gly-OH is the precursor of choice when designing ADCs that require cathepsin L-selective payload release. Its GGFG motif provides a narrower protease activation profile compared to Val-Cit linkers, which may reduce off-tumor drug release and improve safety margins [1]. Researchers should select this compound when their target tumor type exhibits high cathepsin L expression relative to cathepsin B.

GMP Manufacturing of ADC Intermediates Requiring High Purity (>98%) and High Yield (>91%)

The patented mild-condition synthesis of MC-Gly-Gly-Phe-Gly-OH demonstrates that Boc-Gly-Gly-Phe-Gly-OH can be scaled to produce linker intermediates with >98% HPLC purity and >91% yield [2]. This process is well-suited for GMP manufacturing of clinical-grade ADCs, where consistent purity and cost-efficiency are paramount.

Development of ADCs with Bystander Killing Capability

The GGFG linker, once incorporated into an ADC, is cleaved intracellularly by lysosomal cathepsin B to release membrane-permeable payloads (e.g., DXd) that can diffuse into neighboring antigen-negative tumor cells [3]. This bystander effect is a critical advantage in treating solid tumors with heterogeneous target expression, and Boc-Gly-Gly-Phe-Gly-OH is the essential building block for constructing such linkers.

Academic and Preclinical ADC Research Requiring Validated, High-Purity Linker Precursors

For laboratories synthesizing novel ADCs, Boc-Gly-Gly-Phe-Gly-OH offers a well-characterized, commercially available tetrapeptide precursor with defined molecular weight (436.46 g/mol) and ≥97% purity . Its consistent quality ensures reproducible conjugation and reduces experimental variability, making it a reliable choice for preclinical proof-of-concept studies.

Technical Documentation Hub

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